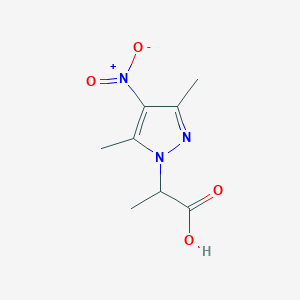
3-(3-Methoxy-4-methylphenyl)propanoic acid
Overview
Description
3-(3-Methoxy-4-methylphenyl)propanoic acid, also known as MPPA, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been studied for its anti-inflammatory and analgesic properties.
Scientific Research Applications
Antioxidant Activity
Related compounds have shown high antioxidant activity, which suggests that 3-(3-Methoxy-4-methylphenyl)propanoic acid could potentially be used in research focusing on oxidative stress and its impact on various diseases .
Biomarker for Coffee Consumption
A metabolite of caffeine with a similar structure has been identified as a sensitive biomarker for coffee consumption. This implies that 3-(3-Methoxy-4-methylphenyl)propanoic acid might be studied for its potential as a biomarker in dietary studies .
Prostaglandin E2 Inhibition
Compounds with similar structures have been used to inhibit prostaglandin E2 production, indicating possible research applications of 3-(3-Methoxy-4-methylphenyl)propanoic acid in inflammation and pain management .
properties
IUPAC Name |
3-(3-methoxy-4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEHNTZXCROZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390357 | |
| Record name | 3-(3-methoxy-4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxy-4-methylphenyl)propanoic acid | |
CAS RN |
67199-60-4 | |
| Record name | 3-(3-methoxy-4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-(3-Methoxy-4-methylphenyl)propanoic acid in the context of the research presented?
A1: The paper describes the synthesis of 3-(3-Methoxy-4-methylphenyl)propanoic acid as a key intermediate in the total synthesis of 2-Hydroxycuparene []. This compound is not investigated for its individual properties but serves as a building block in a multi-step synthesis of a more complex molecule.
Q2: Does the paper discuss the characterization data for 3-(3-Methoxy-4-methylphenyl)propanoic acid?
A2: While the paper focuses on the synthetic route, it does not explicitly provide spectroscopic data or other characterization details for 3-(3-Methoxy-4-methylphenyl)propanoic acid [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol](/img/structure/B1351574.png)



![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)


![N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-4-fluorobenzenecarboxamide](/img/structure/B1351596.png)





